4-(2,3-Dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol
Overview
Description
4-(2,3-Dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol is a complex organic compound characterized by its unique molecular structure, which includes a benzofuran ring system, a trifluoromethyl group, and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol typically involves multiple steps, starting with the construction of the benzofuran core One common approach is the cyclization of 2,3-dihydrobenzofuran derivatives under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of hydroxylated derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its biological activity may be leveraged to create drugs with specific targets, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound can be used as a building block for the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which 4-(2,3-Dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the hydroxyl groups facilitate hydrogen bonding with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core but may differ in the presence of additional functional groups or substituents.
Trifluoromethylated compounds: Compounds containing trifluoromethyl groups exhibit similar properties but may have different core structures.
Uniqueness: 4-(2,3-Dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol stands out due to its combination of a benzofuran ring, trifluoromethyl group, and multiple hydroxyl groups. This unique structure provides a balance of stability, reactivity, and biological activity that is not commonly found in other compounds.
Properties
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3O3/c1-13(2,8-14(20,9-19)15(16,17)18)11-5-3-4-10-6-7-21-12(10)11/h3-5,19-20H,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYCIBCPQABCSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(CO)(C(F)(F)F)O)C1=CC=CC2=C1OCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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